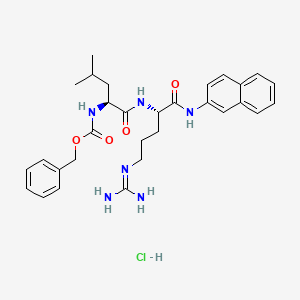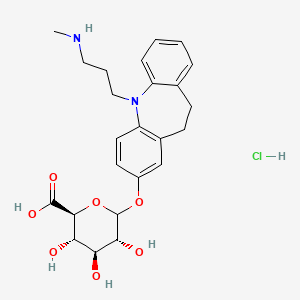
2-Hydroxy Desipramine beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy Desipramine beta-D-Glucuronide is a metabolite of desipramine, a tricyclic antidepressant. This compound is formed through the glucuronidation of 2-hydroxy desipramine, which is a hydroxylated derivative of desipramine. The glucuronidation process enhances the solubility of the compound, facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Desipramine beta-D-Glucuronide involves the hydroxylation of desipramine followed by glucuronidation. The hydroxylation is typically carried out using cytochrome P450 enzymes, particularly CYP2D6, which introduces a hydroxyl group at the 2-position of desipramine. The resulting 2-hydroxy desipramine is then conjugated with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes to form the glucuronide .
Industrial Production Methods: Industrial production of this compound follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring high yield and purity of the final product. The reaction conditions are optimized for temperature, pH, and enzyme concentration to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy Desipramine beta-D-Glucuronide primarily undergoes metabolic reactions rather than chemical transformations. The key reactions include:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Conjugation: The glucuronide moiety can be cleaved by beta-glucuronidase enzymes, releasing the parent compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxidases.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes are essential for glucuronidation.
Major Products:
Oxidation: Further oxidized derivatives of 2-hydroxy desipramine.
Conjugation: Free 2-hydroxy desipramine upon cleavage of the glucuronide.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy Desipramine beta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of metabolites.
Biology: Studied for its role in the metabolism of desipramine and its impact on pharmacokinetics.
Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism and excretion.
Industry: Utilized in the development of assays for drug testing and monitoring
Wirkmechanismus
The mechanism of action of 2-Hydroxy Desipramine beta-D-Glucuronide involves its formation and excretion as a metabolite of desipramine. Desipramine itself is a potent inhibitor of norepinephrine reuptake, and its hydroxylated and glucuronidated forms retain some of this activity. The compound interacts with norepinephrine transporters, reducing the reuptake of norepinephrine and thereby increasing its availability in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Desipramine: The parent compound, a tricyclic antidepressant.
2-Hydroxy Desipramine: The hydroxylated derivative of desipramine.
Other Glucuronides: Similar glucuronidated metabolites of tricyclic antidepressants, such as imipramine glucuronide and amitriptyline glucuronide
Uniqueness: 2-Hydroxy Desipramine beta-D-Glucuronide is unique due to its specific metabolic pathway involving both hydroxylation and glucuronidation. This dual modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites that may undergo only one type of modification .
Eigenschaften
Molekularformel |
C24H31ClN2O7 |
|---|---|
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C24H30N2O7.ClH/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31;/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31);1H/t19-,20-,21+,22-,24?;/m0./s1 |
InChI-Schlüssel |
MALKYTYKPCWFIV-CTQPIDSESA-N |
Isomerische SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O.Cl |
Kanonische SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


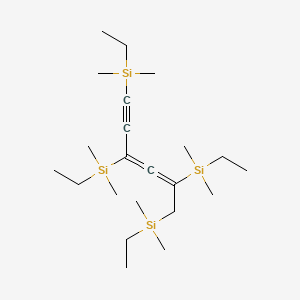
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
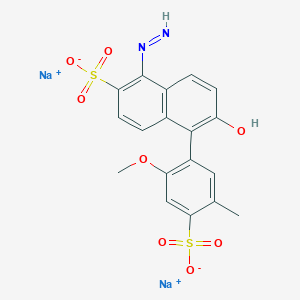
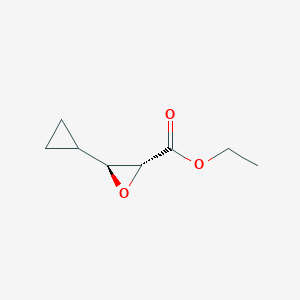
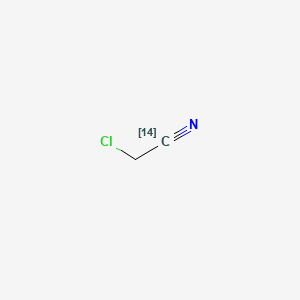
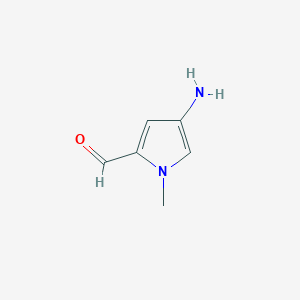
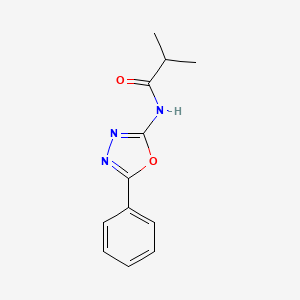
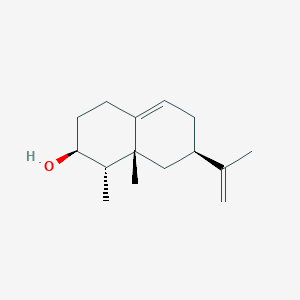
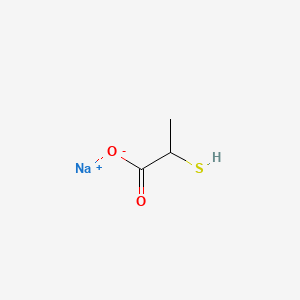
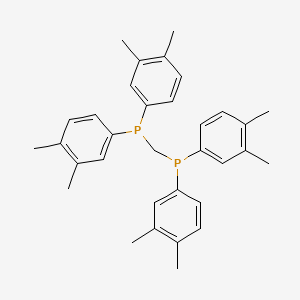
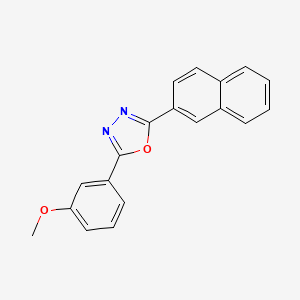
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)
